6-methoxy-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide
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Description
The compound “6-methoxy-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the design and creation of small molecules featuring the privileged pyrazolo[1,5-a]pyrimidine scaffolds . The synthesis process involves the use of scaffold hopping and computer-aided drug design . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . For instance, the 1H NMR spectrum of a similar compound exhibited very distinct singlet signals resonating at specific chemical shifts .Chemical Reactions Analysis
The chemical reactions involving this compound can include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .Future Directions
Properties
IUPAC Name |
6-methoxy-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3,4-dihydro-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-13-5-6-16-14(8-13)15(9-18(24)22-16)19(25)20-10-12-11-21-23-7-3-2-4-17(12)23/h2-8,11,15H,9-10H2,1H3,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOPQEJCNOJXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CC2C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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